molecular formula C28H28ClN3O3 B12455477 SIS3 free base hydrochloride

SIS3 free base hydrochloride

Cat. No.: B12455477
M. Wt: 490.0 g/mol
InChI Key: CDKIEBFIMCSCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIS3 free base hydrochloride is a selective inhibitor of Smad3, a protein involved in the transforming growth factor-beta (TGF-β) signaling pathway. This compound is known for its ability to attenuate TGF-β1-dependent Smad3 phosphorylation and DNA binding, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIS3 free base hydrochloride involves the reaction of SIS3 free base with one equivalent of hydrogen chloride. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely published.

Chemical Reactions Analysis

Types of Reactions

SIS3 free base hydrochloride primarily undergoes reactions related to its role as a Smad3 inhibitor. It does not significantly affect other signaling pathways such as p38 MAPK, Smad2, ERK, or PI3K .

Common Reagents and Conditions

The compound is often used in cell culture experiments where it is dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. The typical concentration used in experiments is around 3 μM .

Major Products Formed

The major products formed from reactions involving this compound are typically related to its inhibitory effects on Smad3 phosphorylation and subsequent cellular responses .

Mechanism of Action

SIS3 free base hydrochloride exerts its effects by selectively inhibiting the phosphorylation of Smad3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of Smad3 with Smad4, thereby reducing the transcriptional activity induced by TGF-β1. The compound also inhibits the differentiation of fibroblasts into myofibroblasts, which is a critical process in fibrosis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIEBFIMCSCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.